Comparative Physicochemical Profile: LogP and Melting Point Differentiate 7,8-Dichloro from 6,8-Dichloro and 5,7-Dichloro Analogs
4-Amino-7,8-dichloro-2-methylquinoline exhibits a distinct lipophilicity profile as indicated by its calculated XLogP3 of 3.2 [1]. This value differentiates it from related analogs: the 7-chloro-2-methyl derivative has a lower XLogP of 2.6 [2], while the 5,7-dichloro analog (without the 2-methyl group) has a significantly lower XLogP of 2.4 . The presence of the 2-methyl group and the vicinal 7,8-dichloro pattern in the target compound contributes to its higher lipophilicity. Furthermore, its melting point of 218-219 °C provides a clear physical differentiation from other analogs, which can be crucial for purification and formulation studies.
| Evidence Dimension | Lipophilicity (LogP) and Melting Point |
|---|---|
| Target Compound Data | XLogP3: 3.2; Melting Point: 218-219 °C |
| Comparator Or Baseline | 4-Amino-7-chloro-2-methylquinoline (XLogP: 2.6); 4-Amino-5,7-dichloroquinoline (XLogP: 2.4, Melting Point: N/A) |
| Quantified Difference | Δ XLogP3 of +0.6 vs. 7-chloro analog; Δ XLogP3 of +0.8 vs. 5,7-dichloro analog; Melting point differentiates from other analogs. |
| Conditions | Computational prediction (XLogP3) and experimental measurement. |
Why This Matters
Higher lipophilicity (XLogP = 3.2) can influence membrane permeability and compound handling, making it a more suitable choice for studies requiring enhanced cell penetration or when designing hydrophobic interactions.
- [1] PubChem. (2026). Compound Summary for CID 17039646, 4-Amino-7,8-dichloro-2-methylquinoline. National Center for Biotechnology Information. View Source
- [2] PubChem. (2026). Compound Summary for CID 89771, 4-Amino-7-chloro-2-methylquinoline. National Center for Biotechnology Information. View Source
